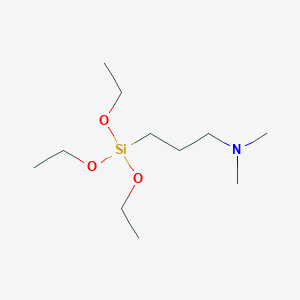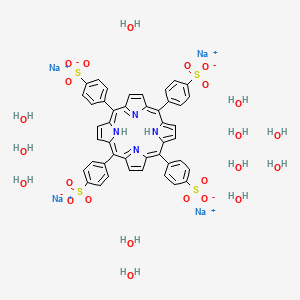
3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl: is an organic compound with the molecular formula C12H12N2O . It is a derivative of bipyridine, characterized by the presence of hydroxy and methyl groups at specific positions on the bipyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Wirkmechanismus
- The primary targets of 3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl are not well-documented in the literature. However, it is known to interact with metal centers in coordinative compounds as a strong chelating ligand . These interactions may play a role in its biological effects.
- Electron-hole separation effects may occur when 3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl bridges metal centers, potentially enhancing charge separation in dye-sensitized solar cells (DSSCs) .
Target of Action
Mode of Action
Result of Action
Its potential applications extend beyond solar cells, and investigations into its pharmacokinetics and cellular interactions are warranted . 🌟
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dimethyl-2,2’-bipyridine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming 4,4’-dimethyl-2,2’-bipyridine.
Substitution: The compound can participate in substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of 3-keto-4,4’-dimethyl-2,2’-bipyridyl.
Reduction: Formation of 4,4’-dimethyl-2,2’-bipyridine.
Substitution: Formation of various substituted bipyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
3-Hydroxy-1,2-dimethyl-4(1H)-pyridone: Similar in structure but differs in the position of the hydroxy and methyl groups
Uniqueness
3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-5-13-10(7-8)11-12(15)9(2)4-6-14-11/h3-7,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRMIHXTXPXGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81998-07-4 |
Source


|
| Record name | 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B6300012.png)










![Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6300084.png)


